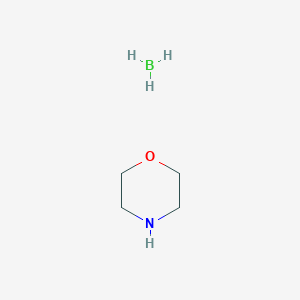

Borane;morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

borane;morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.BH3/c1-3-6-4-2-5-1;/h5H,1-4H2;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAHVOGOBRFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Borane Morpholine Complex: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of borane (B79455) morpholine (B109124) complex, a versatile reducing agent in modern organic chemistry.

The borane morpholine complex is a stable, easy-to-handle amine-borane adduct that has garnered significant attention as a mild and selective reducing agent. Its utility spans a wide range of chemical transformations, making it a valuable tool in both academic research and the pharmaceutical industry. This guide provides a detailed overview of its synthesis, key physicochemical and spectral properties, and established experimental protocols for its application.

Core Properties and Specifications

The borane morpholine complex is a white crystalline solid that is stable under normal laboratory conditions.[1] Unlike many other borane reagents, it exhibits relatively low sensitivity to moisture, enhancing its ease of use.[2] Key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂BNO | [3] |

| Molecular Weight | 100.96 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 97-99 °C | [3][6][7] |

| Boiling Point | 128.9 °C at 760 mmHg | [5] |

| Solubility | Soluble in water (may decompose), ether, THF, acetone.[4][5][8] | |

| Purity (Typical) | ≥ 95% | [3][6] |

Synthesis of Borane Morpholine Complex

The synthesis of borane morpholine complex is typically achieved through the reaction of a borane source with morpholine. The following protocol is a representative method for its laboratory-scale preparation.

Experimental Protocol: Synthesis from Borane-Tetrahydrofuran (B86392) Complex

Objective: To synthesize borane morpholine complex from borane-tetrahydrofuran (BH₃·THF) complex and morpholine.

Materials:

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Morpholine

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to a nitrogen or argon line.

-

Inert Atmosphere: Purge the flask with inert gas to remove air and moisture.

-

Reagent Addition: To the flask, add a measured volume of borane-tetrahydrofuran complex solution. Cool the flask to 0 °C using an ice bath.

-

Morpholine Addition: Slowly add an equimolar amount of morpholine to the stirred BH₃·THF solution via the dropping funnel. A white precipitate of the borane morpholine complex will form.

-

Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 1-2 hours.

-

Isolation: The product can be isolated by filtration. Wash the collected solid with cold, anhydrous diethyl ether or THF to remove any unreacted starting materials.

-

Drying: Dry the resulting white crystalline solid under vacuum to obtain the pure borane morpholine complex.

Safety Precautions: Borane-tetrahydrofuran complex is a flammable and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Spectroscopic and Analytical Data

The structure and purity of the borane morpholine complex are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Characteristic Features | Reference(s) |

| ¹H NMR | Signals for the BH₃ group (broad), and protons of the morpholine ring. | [3] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the morpholine ring. | [3][9] |

| ¹¹B NMR | A characteristic signal for the boron atom in an amine-borane adduct. | [3] |

| Infrared (IR) Spectroscopy | B-H stretching vibrations are typically observed in the range of 2300-2500 cm⁻¹. A B-N stretching vibration can also be identified. | [3] |

Applications in Organic Synthesis

The primary application of borane morpholine complex is as a reducing agent.[6][10] It offers a milder alternative to more reactive borohydride (B1222165) reagents and is particularly useful for the reduction of aldehydes and ketones to their corresponding alcohols.[3]

Experimental Protocol: Reduction of a Ketone

Objective: To reduce a ketone to a secondary alcohol using borane morpholine complex.

Materials:

-

Ketone (e.g., acetophenone)

-

Borane morpholine complex

-

Anhydrous tetrahydrofuran (THF) or methanol (B129727) (MeOH)

-

Mineral acid (e.g., 2 M HCl in ether or concentrated H₂SO₄)

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in a suitable solvent (e.g., THF or MeOH).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add the borane morpholine complex (1.5 - 2.0 equivalents) portion-wise to the stirred solution.

-

Acid Addition: Slowly add a catalytic amount of a mineral acid (0.1 - 1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Synthesis and Application

Synthesis of Borane Morpholine Complex

Caption: Reaction scheme for the synthesis of borane morpholine complex.

General Workflow for Ketone Reduction

Caption: Experimental workflow for the reduction of a ketone.

Conclusion

The borane morpholine complex is a robust and versatile reagent with significant applications in organic synthesis, particularly in the development of pharmaceutical intermediates.[3] Its stability, selectivity, and ease of handling make it an attractive choice for researchers and drug development professionals. The detailed protocols and compiled data in this guide serve as a valuable resource for the effective utilization of this important synthetic tool.

References

- 1. Borane morpholine complex(4856-95-5) 13C NMR spectrum [chemicalbook.com]

- 2. york.ac.uk [york.ac.uk]

- 3. BORANE-N-METHYLMORPHOLINE - Ataman Kimya [atamanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Borane, compound with morpholine [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid [beilstein-journals.org]

- 9. Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Borane Morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane (B79455) morpholine (B109124) complex (C₄H₁₂BNO) is a versatile and stable amine-borane adduct that serves as a valuable reagent in organic synthesis. Its utility as a mild and selective reducing agent, particularly for the conversion of carbonyl compounds to alcohols, makes it an important tool in the development of pharmaceuticals and other fine chemicals. This technical guide provides a detailed overview of the core physicochemical properties of borane morpholine, including comprehensive data on its stability, solubility, and reactivity, along with detailed experimental protocols and mechanistic insights.

Physicochemical Properties

Borane morpholine is a white crystalline solid that is stable in air, making it a more convenient and safer alternative to gaseous diborane (B8814927) or less stable solutions like borane-tetrahydrofuran (B86392) (BH₃·THF).[1] Its enhanced stability is attributed to the dative bond between the nitrogen atom of the morpholine ring and the boron atom of borane.

Quantitative Physicochemical Data

The key physical and chemical properties of borane morpholine are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄H₁₂BNO | [2] |

| Molecular Weight | 100.96 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 97-99 °C | [3] |

| Solubility in Water | 75.3 g/L at 18 °C | [3] |

| Flash Point | 105 °C | [3] |

| Bulk Density | 500-800 g/L | [3] |

Spectroscopic Data

The structural characterization of borane morpholine is well-established through various spectroscopic techniques.

| Spectroscopic Data | Description | References |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the protons on the morpholine ring and the borane group. A representative spectrum is available. | [4][5] |

| ¹³C NMR | The carbon-13 NMR spectrum shows signals corresponding to the carbon atoms of the morpholine ring. A representative spectrum is available. | [4] |

| ¹¹B NMR | The boron-11 (B1246496) NMR spectrum is a key diagnostic tool for characterizing amine-borane adducts and typically shows a quartet. | [6] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for B-H and N-H stretching, confirming the complex formation. A representative spectrum is available for download. | [7] |

Reactivity and Applications

Borane morpholine is primarily utilized as a reducing agent in organic synthesis.[8] It offers good chemoselectivity, allowing for the reduction of aldehydes and ketones in the presence of other functional groups.[1]

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a key application of borane morpholine. The reaction mechanism involves the transfer of a hydride ion from the borane moiety to the electrophilic carbonyl carbon. The reaction can be catalyzed by acid.[9]

The general reactivity trend for amine-borane complexes is inversely related to the strength of the nitrogen-boron bond; weaker bonds lead to a faster release of borane and thus higher reactivity. The stability of solid borane morpholine suggests it is less reactive than highly labile complexes but more reactive than very stable ones like triethylamine-borane.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of borane morpholine and its application in the reduction of carbonyl compounds.

Synthesis of Borane Morpholine Complex

This protocol describes a general laboratory-scale synthesis of the borane morpholine complex.

Materials:

-

Morpholine

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Nitrogen or Argon gas

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve morpholine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-THF solution dropwise to the stirred morpholine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude solid product.

-

Purify the product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane.[11]

-

Dry the purified white crystalline solid under vacuum.

Reduction of an Aldehyde or Ketone

This protocol provides a general procedure for the reduction of an aldehyde or ketone using borane morpholine.

Materials:

-

Aldehyde or ketone

-

Borane morpholine complex

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Add borane morpholine (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the alcohol product.[11]

Visualizations

Reaction Mechanism for Carbonyl Reduction

The following diagram illustrates the proposed mechanism for the acid-catalyzed reduction of a ketone by borane morpholine.

General Experimental Workflow for Carbonyl Reduction

The diagram below outlines the typical experimental workflow for the reduction of a carbonyl compound using borane morpholine.

References

- 1. andersondevelopment.com [andersondevelopment.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]

- 4. Borane morpholine complex(4856-95-5) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Borane, compound with morpholine [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. DSpace [repository.tcu.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Borane Morpholine Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of the borane (B79455) morpholine (B109124) complex. Borane morpholine is a versatile reducing agent and a stable borane carrier, making it a compound of significant interest in organic synthesis and drug development. A thorough understanding of its structural characteristics is crucial for optimizing its applications and exploring new functionalities. This document summarizes key structural data from solid-state, gas-phase, and computational analyses, offers generalized experimental protocols for its characterization, and visualizes its molecular architecture.

Core Molecular Structure and Bonding

Borane morpholine (C₄H₉NO·BH₃) is an amine-borane adduct formed through a dative covalent bond between the nitrogen atom of the morpholine ring and the boron atom of borane.[1] In this complex, the nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the electron-deficient boron atom, which acts as a Lewis acid. This interaction results in the formation of a stable, tetrahedral geometry around the boron atom.[2]

The morpholine ring in the complex typically adopts a chair conformation. The bonding within the morpholine ring consists of standard single covalent bonds between carbon, nitrogen, and oxygen atoms. The key feature of the complex is the N-B bond, which significantly influences the overall geometry and reactivity of the molecule.

Quantitative Structural Data

The molecular structure of borane morpholine has been elucidated through various experimental and computational methods, primarily single-crystal X-ray diffraction for the solid-state and gas-phase electron diffraction (GED) for the gaseous state, supported by density functional theory (DFT) calculations.[1] The following tables summarize the key bond lengths and angles obtained from these studies.

| Bond/Angle | Solid-State (X-ray Diffraction) | Gas-Phase (GED) | Computational (DFT) |

| Bond Lengths (Å) | |||

| B-N | 1.605(2) | 1.658(5) | 1.667 |

| B-H (average) | 1.12(2) | 1.221(4) | 1.226 |

| N-C (average) | 1.488(2) | 1.477(2) | 1.480 |

| C-C (average) | 1.517(2) | 1.529(2) | 1.530 |

| C-O (average) | 1.423(2) | 1.429(2) | 1.428 |

| Bond Angles (°) | |||

| C-N-C | 110.1(1) | 109.2(4) | 109.5 |

| C-N-B | 108.9(1) | 109.7(3) | 109.5 |

| N-B-H (average) | 107(1) | 105.7(8) | 106.1 |

| H-B-H (average) | 112(1) | 112.9(9) | 112.6 |

| N-C-C | 110.1(1) | 109.6(2) | 109.8 |

| C-O-C | 110.6(1) | 110.0(4) | 110.5 |

Data sourced from Hibble et al.[1]

Molecular Visualization

The following diagram illustrates the molecular structure of borane morpholine, highlighting the connectivity of the atoms.

Experimental Protocols

Detailed experimental protocols for the characterization of borane morpholine are crucial for reproducible research. The following are generalized methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction

This technique provides precise information about the atomic arrangement in the solid state.

-

Crystal Growth : Single crystals of borane morpholine suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as diethyl ether or a mixture of dichloromethane (B109758) and hexane.

-

Data Collection : A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution.

-

Sample Preparation :

-

Data Acquisition :

-

Acquire spectra on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

¹H NMR : Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[3] The spectrum will show signals for the protons on the morpholine ring and the borane group.

-

¹³C NMR : This provides information on the carbon framework of the morpholine ring.

-

¹¹B NMR : This is a key diagnostic tool for amine-borane adducts.[3] A characteristic signal, often a quartet due to coupling with the attached protons, will be observed. The chemical shift is indicative of the coordination environment of the boron atom.

-

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[1]

-

Sample Introduction : The borane morpholine sample is heated in a reservoir to achieve a sufficient vapor pressure. The vapor is then introduced into a high-vacuum chamber through a nozzle.

-

Data Collection : A high-energy electron beam (e.g., ~40 keV) is passed through the gas jet.[2] The scattered electrons create a diffraction pattern on a detector (e.g., an image plate or a CCD camera).[2]

-

Data Analysis : The diffraction pattern is analyzed to obtain a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. The molecular structure is then determined by fitting a theoretical model to the experimental data.

Logical Workflow for Structural Elucidation

The determination of the molecular structure and bonding of borane morpholine follows a logical progression that integrates experimental data and computational modeling.

References

The Synthesis of Borane-Amine Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Borane-amine complexes are a versatile and increasingly important class of reagents in modern chemistry. Their tunable steric and electronic properties, achieved through the coordination of a borane (B79455) moiety with an amine, provide a stable and manageable source of borane for a wide range of chemical transformations. This stability, coupled with their efficacy as reducing agents and building blocks, has made them invaluable tools in organic synthesis and, notably, in the field of drug development. This technical guide provides a comprehensive overview of the core methodologies for synthesizing borane-amine complexes, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.

Core Synthetic Methodologies

The synthesis of borane-amine complexes can be broadly categorized into three primary strategies: direct reaction with a borane source, salt metathesis, and Lewis base exchange. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the required purity of the final product.

Direct Reaction with a Borane Source

The most straightforward approach to synthesizing borane-amine complexes is the direct reaction of an amine with a borane source, such as diborane (B8814927) (B₂H₆) or a more conveniently handled borane complex like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[1] This method is advantageous for its simplicity and often high yields.

The reaction proceeds via the donation of the lone pair of electrons from the nitrogen atom of the amine to the empty p-orbital of the boron atom, forming a dative bond.

Reaction Scheme: Direct Reaction

Caption: General scheme for the direct synthesis of borane-amine complexes.

Salt Metathesis

The salt metathesis route involves the reaction of an ammonium (B1175870) salt with a metal borohydride (B1222165), typically sodium borohydride (NaBH₄).[2] This method is particularly useful for synthesizing borane complexes of primary and secondary amines and can often be performed under mild conditions. An in-situ generation of the ammonium salt from the corresponding amine and a mild acid can also be employed.[2]

Reaction Scheme: Salt Metathesis

Caption: The salt metathesis pathway for borane-amine complex synthesis.

Lewis Base Exchange

This method relies on the displacement of a weaker Lewis base from an existing borane complex by a stronger amine Lewis base.[3] The equilibrium of the reaction is driven by the relative Lewis basicity of the amines and can be shifted towards the desired product by using an excess of the incoming amine or by removing the displaced Lewis base. This approach is valuable for the synthesis of complexes from amines that might be sensitive to the conditions of other methods.

Reaction Scheme: Lewis Base Exchange

Caption: Lewis base exchange for the synthesis of borane-amine complexes.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various borane-amine complexes using the methodologies described above.

Table 1: Synthesis of Borane-Amine Complexes via Direct Reaction

| Amine | Borane Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trimethylamine | B₂H₆ | - | - | - | High | [4] |

| Pyridine | BH₃·THF | THF | Room Temp. | - | High | [5] |

| Dimethylamine (B145610) | BH₃·SMe₂ | THF | 0 - 50 | - | High | [6] |

Table 2: Synthesis of Borane-Amine Complexes via Salt Metathesis

| Amine | Ammonium Salt | Borohydride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethylamine | (CH₃)₂NH₂Cl | NaBH₄ | THF | 25 - 30 | 5 | 90 | [7] |

| tert-Butylamine | t-BuNH₃Cl | NaBH₄ | THF | Room Temp. | 2 | 92 | [2] |

| Triethylamine | (C₂H₅)₃NHCl | NaBH₄ | THF | Reflux | 6-8 | 90 | [8] |

| 2-Picoline | In-situ from 2-picoline + NaHCO₃/H₂O | NaBH₄ | THF | Room Temp. | 24 | 93 | [2] |

Table 3: Synthesis of Borane-Amine Complexes via Lewis Base Exchange

| Starting Borane Complex | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| BH₃·SMe₂ | N-Heterocyclic Carbene | Benzene | Reflux | Overnight | - | [3] |

| Tertiary Amine-Borane | Phosphine | - | - | - | - | [9] |

Experimental Protocols

Synthesis of Borane-Dimethylamine Complex via Salt Metathesis[7]

Workflow

Caption: Experimental workflow for the synthesis of borane-dimethylamine.

Materials:

-

Dimethylamine hydrochloride ((CH₃)₂NH₂Cl)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a 500 mL reaction flask, add dimethylamine hydrochloride (81.55 g, 1 mol) and sodium borohydride (37.83 g, 1 mol).

-

Add 300 g of anhydrous THF to the flask.

-

Stir the reaction mixture at a constant temperature of 25-30 °C for 5 hours.

-

After the reaction is complete, filter the mixture to remove the sodium chloride precipitate.

-

The filtrate is then concentrated under reduced pressure (0.09 MPa) at a temperature of 25-85 °C.

-

The resulting residue is crystallized directly to yield dimethylamine borane.

Expected Yield: ~90%

Synthesis of Borane-tert-Butylamine Complex via Salt Metathesis[2]

Materials:

-

tert-Butylammonium (B1230491) chloride (t-BuNH₃Cl)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve tert-butylammonium chloride in anhydrous THF.

-

To the stirred solution, add sodium borohydride in small portions.

-

Continue stirring at room temperature for 2 hours.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the THF from the filtrate under reduced pressure.

-

Add hexanes to the residue to precipitate the borane-tert-butylamine complex.

-

Collect the solid product by filtration and dry under vacuum.

Expected Yield: 92%

Open-Flask Synthesis of 2-Picoline-Borane Complex[2]

Materials:

-

2-Picoline

-

Sodium borohydride (NaBH₄)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

In a flask open to the air, combine 2-picoline, sodium borohydride, and sodium bicarbonate in THF.

-

Slowly add water to the stirred mixture.

-

Continue stirring vigorously at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove solids.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the 2-picoline-borane complex.

Expected Yield: 93%

Relevance to Drug Development and Pharmaceutical Synthesis

Borane-amine complexes play a significant role in drug development and pharmaceutical synthesis, primarily due to their utility as selective reducing agents and their potential as pharmacophores.[6][9]

-

Selective Reductions: In the synthesis of complex drug molecules, the selective reduction of one functional group in the presence of others is a critical challenge. Borane-amine complexes offer a milder and more selective alternative to other reducing agents like lithium aluminum hydride.[5] Their tunable reactivity allows for the targeted reduction of aldehydes, ketones, and imines without affecting more sensitive functional groups, a crucial aspect in multi-step pharmaceutical syntheses. For instance, the synthesis of the antifungal agent butenafine (B35027) utilizes a borane-trimethylamine complex in a key reductive amination step.[7]

-

Chiral Synthesis: The development of chiral drugs is a cornerstone of modern medicine. Chiral borane-amine complexes can be employed as reagents or catalysts in asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs). The synthesis of chiral boranes via asymmetric insertion of carbenes into B-H bonds, for example, opens avenues for creating novel chiral reducing agents.

-

Biological Activity: Beyond their role as synthetic reagents, some borane-amine complexes exhibit inherent biological activity. A number of these complexes have demonstrated antineoplastic, antiviral, and hypolipidemic properties.[9] These compounds can act as inhibitors of key enzymes involved in metabolic pathways, such as those in de novo purine (B94841) biosynthesis, making them interesting candidates for further investigation in drug discovery programs.[9] The synthesis of functionalized borane-amine complexes allows for the exploration of structure-activity relationships and the optimization of their therapeutic potential.

Conclusion

The synthesis of borane-amine complexes is a well-established field with a variety of reliable and scalable methods. The choice of synthetic route—direct reaction, salt metathesis, or Lewis base exchange—allows for the preparation of a wide array of these valuable reagents with tailored properties. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for leveraging the unique reactivity and potential biological activity of borane-amine complexes in the creation of novel therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application and further exploration of this important class of compounds.

References

- 1. Recent developments in the synthesis and synthetic applications of borane-amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US20160101984A1 - Preparation of amine-boranes, including ammonia borane - Google Patents [patents.google.com]

- 9. Synthesis and pharmacological activities of amine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of Borane Morpholine Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for the borane (B79455) morpholine (B109124) complex (CAS RN: 4856-95-5). Borane morpholine is a versatile reducing agent utilized in various chemical syntheses. Understanding its stability profile is critical for ensuring its efficacy, safety, and the reproducibility of experimental results. This document outlines the factors influencing its stability, recommended storage and handling procedures, and methods for assessing its degradation.

Core Stability Profile

Borane morpholine is a white crystalline solid that is valued for its relative stability compared to other borane complexes, such as borane-tetrahydrofuran (B86392) (THF) or borane-dimethyl sulfide (B99878) (DMS). However, it is classified as a flammable solid and is sensitive to moisture, heat, and certain chemical agents. The stability of the complex is primarily attributed to the dative bond between the nitrogen atom of the morpholine ring and the boron atom of borane. The reactivity of amine-borane complexes is generally inversely related to the strength of this nitrogen-boron (N-B) bond; a stronger bond correlates with greater stability and lower reactivity.

Factors Affecting Stability

Several environmental and chemical factors can influence the stability of the borane morpholine complex, leading to its degradation.

1. Moisture and Water: The primary factor affecting the stability of borane morpholine is moisture. The complex readily undergoes hydrolysis in the presence of water, leading to the evolution of hydrogen gas and the formation of morpholine and boric acid. This reaction is accelerated in acidic conditions.

3. Incompatible Materials: Contact with a range of chemical substances can lead to the rapid decomposition of borane morpholine, potentially with the release of flammable gases. It is crucial to avoid contact with the following:

- Acids: Strong acids can catalyze the hydrolysis of the complex.

- Alcohols: Protic solvents like alcohols can react with the borane complex, leading to its decomposition.[3]

- Strong Oxidizing Agents: These can react vigorously with the reducing agent.[3]

- Acid Anhydrides and Acid Chlorides: These are reactive towards the complex.[3]

- Bases: Strong bases can also promote decomposition.[3]

4. Solvents: The choice of solvent is critical when working with borane morpholine.

- Protic Solvents: Solvents such as water and alcohols can lead to the solvolysis and decomposition of the complex. While reactions are sometimes performed in protic media, the potential for degradation must be considered.

- Aprotic Solvents: Aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are generally preferred for reactions involving borane morpholine to prevent solvolysis.[4][5][6]

Quantitative Stability Data

While specific kinetic data for the decomposition of borane morpholine under various conditions is limited in publicly available literature, the following table summarizes key stability-related parameters.

| Parameter | Value | Citation(s) |

| Appearance | White crystalline solid | [2] |

| Melting Point | 97-99 °C | [1][2] |

| Moisture Sensitivity | Decomposes in water | [7] |

| Thermal Stability | Decomposes upon strong heating, releasing toxic fumes including nitrogen oxides and boron oxides. | [8] |

| Hydrolysis Products | Hydrogen gas, morpholine, boric acid | |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Oxides of boron. | [3] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and ensuring the safe use of borane morpholine complex.

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[3]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

-

Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight and heat sources.[3]

-

Location: Store in a designated flammables and corrosives area, away from incompatible materials.[3]

Handling Procedures

-

Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools when handling.[3]

-

Moisture: Avoid contact with water and humid environments.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of borane morpholine. These should be adapted based on available equipment and specific experimental goals.

Protocol 1: Determination of Hydrolysis Rate by Hydrogen Evolution

This method quantifies the rate of hydrolysis by measuring the volume of hydrogen gas evolved over time.

Materials:

-

Borane morpholine complex

-

Degassed water or buffer solution of desired pH

-

Reaction flask with a side arm

-

Gas burette or other gas collection apparatus

-

Magnetic stirrer and stir bar

-

Thermostated water bath

Procedure:

-

Set up the reaction apparatus with the reaction flask connected to the gas burette.

-

Place a known amount of borane morpholine into the reaction flask.

-

Equilibrate the apparatus to the desired temperature using the water bath.

-

Inject a known volume of degassed water or buffer into the reaction flask while stirring.

-

Start a timer immediately upon the addition of the aqueous solution.

-

Record the volume of hydrogen gas collected in the gas burette at regular time intervals.

-

Continue recording until gas evolution ceases.

-

The rate of hydrolysis can be determined from the plot of hydrogen volume versus time.

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the degradation of borane morpholine in solution over time.

Materials:

-

Borane morpholine complex

-

Deuterated solvent of choice (e.g., D₂O, CD₃OD, or an aprotic solvent like THF-d₈)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of borane morpholine of known concentration in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum, integrating the characteristic signals of borane morpholine.

-

Store the NMR tube under the desired conditions (e.g., at a specific temperature).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the borane morpholine signals and the appearance of new signals corresponding to degradation products.

-

The percentage of remaining borane morpholine can be calculated at each time point to determine the rate of decomposition.

Protocol 3: Development of a Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate and quantify borane morpholine from its potential degradation products.

Method Development Starting Point:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective for separating polar and non-polar compounds.

-

Detection: Borane morpholine lacks a strong chromophore, so UV detection at a low wavelength (e.g., < 220 nm) may be necessary. Alternatively, derivatization with a UV-active agent could be explored for enhanced sensitivity.[9][10] A Refractive Index Detector (RID) could also be employed.[11]

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of a borane morpholine sample should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method should be able to resolve the intact borane morpholine peak from all degradation product peaks.[12]

Signaling Pathways and Workflows

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of borane morpholine.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of borane morpholine.

Conclusion

The borane morpholine complex is a valuable and relatively stable reducing agent, provided it is stored and handled under appropriate conditions. Its primary vulnerabilities are moisture, heat, and a range of incompatible chemical substances. For researchers, scientists, and drug development professionals, adherence to the storage and handling guidelines outlined in this document is essential for ensuring the reagent's performance and for maintaining a safe laboratory environment. When quantitative stability data is required, the experimental protocols provided offer a starting point for a thorough investigation into the degradation kinetics and pathways of this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]

- 3. fishersci.com [fishersci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. chemicalland21.com [chemicalland21.com]

- 8. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. squjs.squ.edu.om [squjs.squ.edu.om]

- 10. Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism: A Lewis Acid-Base Adduct Formation

An In-depth Technical Guide on the Mechanism of Borane (B79455) Morpholine (B109124) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, synthesis, and characterization of the borane morpholine complex. Borane morpholine is a stable and versatile amine-borane adduct widely utilized as a selective reducing agent in organic synthesis, pharmaceutical development, and polymer chemistry.[1][2][3] Its stability in air and slow hydrolysis by water make it a valuable and manageable hydridic reagent, particularly in aqueous and mixed-solvent systems.[2]

The formation of the borane morpholine complex is a classic example of a Lewis acid-base reaction.[4] The core of the mechanism involves the interaction between an electron-deficient borane (the Lewis acid) and the electron-rich nitrogen atom of morpholine (the Lewis base).

-

Lewis Base (Electron Donor): The nitrogen atom in the morpholine ring possesses a lone pair of non-bonding electrons.

-

Lewis Acid (Electron Acceptor): The boron atom in borane (BH₃) has a vacant 2p orbital, making it electron-deficient and a strong electron acceptor.[5]

The mechanism proceeds via the donation of the nitrogen's electron lone pair into the empty orbital of the boron atom, forming a coordinate covalent bond, also known as a dative bond (N→B).[5][6] This adduct formation induces a significant structural change in the borane moiety. The geometry at the boron center shifts from a trigonal planar (sp² hybridization) in free borane to an approximately tetrahedral geometry (sp³ hybridization) in the final complex.[4][6] This structural reorganization leads to a stable, neutral adduct.

The stability of the resulting amine-borane adduct is directly related to the basicity of the amine. It has been noted that amines with a pKa value greater than 5.0–5.5 typically form stable dative bonds with borane.[5]

Quantitative Data Summary

The physical and spectroscopic properties of the borane morpholine complex are crucial for its identification and quality assessment.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [2] |

| Molecular Formula | C₄H₁₂BNO | [7] |

| Molecular Weight | 100.96 g/mol | [8] |

| Melting Point | 92-100 °C (with decomposition) | |

| Elemental Analysis (Theory) | B: 10.71%, N: 13.87% | [7] |

| Stability | Stable in air, slowly hydrolyzed by water | [2] |

Table 2: Spectroscopic Data for Characterization

| Technique | Feature | Typical Chemical Shift / Frequency | Reference(s) |

| ¹¹B NMR | N-BH₃ Adduct | -3 to -11 ppm (quartet) | [9] |

| ¹H NMR | BH₃ | ~1.0-2.0 ppm (broad quartet) | [10] |

| O-CH₂-CH₂-N | ~3.8 ppm (multiplet) | [10] | |

| O-CH₂-CH₂-N | ~2.9 ppm (multiplet) | [10] | |

| IR Spectroscopy | B-H Stretch | 2200-2400 cm⁻¹ | [9][10] |

| N-B Dative Bond | ~1000-1200 cm⁻¹ | [9] |

Note: NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for ¹H NMR is inferred from structurally similar amine-borane adducts.

Experimental Protocols

Protocol 1: Synthesis of Borane Morpholine from a Borane-THF Complex

This protocol describes a common and convenient method for synthesizing the borane morpholine complex. The use of a stabilized borane-tetrahydrofuran (B86392) (THF) complex is safer than handling diborane (B8814927) gas.[2][11]

Materials:

-

Borane-THF complex solution (1 M in THF)

-

Morpholine (distilled prior to use)

-

Anhydrous Diethyl Ether

-

Anhydrous THF

Procedure:

-

Reaction Setup: An oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Reactant Addition: Add morpholine (1.0 equivalent) to the flask via syringe. Dilute with a small amount of anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add the borane-THF solution (1.0 equivalent) dropwise from the dropping funnel to the stirred morpholine solution over 30-60 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Product Isolation: Remove the solvent (THF) under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals. A common alternative is to precipitate the product by adding a non-solvent like anhydrous diethyl ether to the reaction mixture, followed by filtration.

-

Drying: Dry the purified white crystalline product under vacuum to remove any residual solvent.

Protocol 2: Spectroscopic Characterization by NMR

Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the formation and purity of the borane morpholine adduct.[10]

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized borane morpholine complex.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

Data Acquisition:

-

Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H NMR).

-

¹H NMR: Acquire a standard proton spectrum. Look for the characteristic signals of the morpholine ring protons and the broad signal corresponding to the borane (BH₃) protons.

-

¹¹B NMR: This is a key diagnostic experiment.[9] Acquire a boron-11 (B1246496) spectrum. The presence of a signal in the characteristic range for four-coordinate boron confirms the formation of the N-B dative bond.

-

Data Processing: Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure and assess purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. andersondevelopment.com [andersondevelopment.com]

- 3. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

In-Depth Technical Guide to the Spectral Data of Borane Morpholine Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for borane (B79455) morpholine (B109124) complex, a versatile reducing agent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering valuable information for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data

The structural integrity and purity of borane morpholine complex are primarily determined through NMR and IR spectroscopy. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the molecular structure of the borane morpholine complex.

Table 1: ¹H NMR Spectral Data of Borane Morpholine Complex

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~3.75 | t | O-CH ₂ | 4.5 |

| ~3.05 | t | N-CH ₂ | 4.5 |

| ~2.85 | m | NH | - |

| 1.0 - 2.5 | br q | BH ₃ | ~95 |

Table 2: ¹³C NMR Spectral Data of Borane Morpholine Complex

| Chemical Shift (δ) ppm | Assignment |

| ~65.8 | O-C H₂ |

| ~45.5 | N-C H₂ |

Table 3: ¹¹B NMR Spectral Data of Borane Morpholine Complex [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -15.49 | q | 95.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the borane morpholine complex. The key vibrational frequencies are detailed below.

Table 4: IR Spectral Data of Borane Morpholine Complex

| Wavenumber (cm⁻¹) | Assignment |

| 2970 - 2850 | C-H stretching |

| 2400 - 2250 | B-H stretching |

| 1460 - 1440 | CH₂ scissoring |

| 1280 - 1260 | C-N stretching |

| 1115 - 1090 | C-O-C stretching |

| ~1170 | B-H deformation |

| ~930 | N-B stretching |

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of borane morpholine complex are provided below.

Synthesis of Borane Morpholine Complex

This procedure outlines a common method for the preparation of the borane morpholine complex.

Materials:

-

Morpholine

-

Sodium borohydride (B1222165) (NaBH₄)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of morpholine and sodium borohydride in anhydrous THF is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath.

-

A solution of iodine in anhydrous THF is added dropwise to the stirred morpholine and sodium borohydride solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude borane morpholine complex.

-

The product can be further purified by recrystallization.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of the borane morpholine complex sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

Data Acquisition:

-

Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required. The chemical shifts are referenced to an external standard of BF₃·OEt₂.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of the borane morpholine complex sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Visualizations

The following diagrams illustrate key applications and workflows involving the borane morpholine complex.

References

Solubility of Borane Morpholine Complex in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of borane (B79455) morpholine (B109124) complex (C₄H₉NO·BH₃), a versatile reducing agent in organic synthesis. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this guide also furnishes a detailed experimental protocol for determining its solubility in various organic solvents, particularly addressing the air-sensitive nature of the compound.

Core Properties of Borane Morpholine Complex

Borane morpholine complex is a white to off-white crystalline solid. It is valued in organic synthesis for its stability compared to other borane carriers like borane-tetrahydrofuran (B86392) (THF) or borane-dimethyl sulfide (B99878) (DMS). The complex is primarily used for the selective reduction of aldehydes, ketones, and other functional groups.

Physicochemical Properties:

Solubility Profile

The solubility of borane morpholine complex is a critical parameter for its application in chemical reactions, influencing reaction rates, efficiency, and ease of handling. While qualitatively described as having favorable solubility in a range of common organic solvents, specific quantitative data is sparse.

Quantitative Solubility Data

The available quantitative solubility data for borane morpholine complex is limited and presents some contradictions, particularly concerning its solubility in water. One source reports a specific solubility of 75.3 g/L at 18 °C[2]. However, other sources state that the complex decomposes in water or is only slightly soluble and decomposes upon contact[3][4]. This discrepancy highlights the need for careful experimental verification. For organic solvents, to the best of our knowledge, no comprehensive quantitative solubility data has been published.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 18 | 75.3 g/L | [2] |

| Water | Not Specified | Decomposes | [3] |

| Water | Not Specified | Slightly soluble, decomposes | [4] |

| Tetrahydrofuran (THF) | Not Specified | Soluble | Inferred from the solubility of the related 4-methylmorpholine-borane (B15288166) complex[5][6] and general descriptions. |

| Diethyl Ether | Not Specified | Soluble | Inferred from the solubility of the related 4-methylmorpholine-borane complex[5]. |

| Dichloromethane (DCM) | Not Specified | Soluble | Inferred from general descriptions of amine-borane complexes[6]. |

| Methanol | Not Specified | Likely Soluble | Protic solvents may lead to gradual decomposition[6]. |

| Ethanol | Not Specified | Likely Soluble | Protic solvents may lead to gradual decomposition[6]. |

| Toluene | Not Specified | Likely Soluble | A common aprotic solvent for similar reagents. |

| Acetonitrile | Not Specified | Likely Soluble | A polar aprotic solvent in which other amine boranes show solubility[7]. |

Experimental Protocol for Solubility Determination

Given the absence of robust quantitative data, the following protocol provides a reliable method for determining the solubility of borane morpholine complex in an organic solvent of interest using a gravimetric approach. This procedure is designed to be conducted by researchers familiar with standard laboratory techniques for handling air-sensitive compounds.

Materials and Equipment

-

Borane morpholine complex

-

Anhydrous organic solvent of interest

-

Small, sealable vials with screw caps (B75204) and PTFE septa

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Inert gas supply (Nitrogen or Argon) with a Schlenk line or glovebox

-

Syringes and needles

-

Glassware (e.g., beakers, graduated cylinders)

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Drying oven

Procedure

-

Preparation of Saturated Solution: a. Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of borane morpholine complex to a pre-weighed, dry vial. An excess is necessary to ensure a saturated solution is formed. b. Record the total mass of the vial and the complex. c. Add a known volume or mass of the desired anhydrous organic solvent to the vial. d. Seal the vial tightly. e. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. f. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle. b. Under an inert atmosphere and maintaining the temperature, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe. c. Immediately pass the solution through a syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation and Mass Determination: a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the collection vial. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the complex. c. Once the solvent is completely removed and a dry solid remains, re-weigh the collection vial. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved borane morpholine complex.

-

Calculation of Solubility: a. Solubility ( g/100 mL):

- Mass of dissolved complex (g) / Volume of solution withdrawn (mL) * 100 b. Solubility ( g/100 g solvent):

- Mass of dissolved complex (g) / (Mass of solution - Mass of dissolved complex) (g) * 100

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for gravimetric solubility determination.

General Reaction Scheme: Reduction of a Ketone

Caption: Reduction of a ketone using borane morpholine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]

- 3. chemicalland21.com [chemicalland21.com]

- 4. Borane - Morpholine Complex | 4856-95-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Borane Morpholine Complex: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the borane (B79455) morpholine (B109124) complex, a versatile and stable reducing agent with significant applications in organic synthesis and drug development. Since the pioneering work on amine-boranes by Burg and Schlesinger in 1937, this class of compounds has garnered substantial interest. Borane morpholine, in particular, offers a favorable balance of reactivity and stability, making it a valuable tool for the selective reduction of carbonyl compounds and other functional groups. This document details the historical context of its discovery, provides comprehensive experimental protocols for its synthesis and key reactions, presents its physicochemical and spectroscopic data in a structured format, and illustrates its utility through logical workflow diagrams.

Discovery and Historical Context

The journey of borane morpholine complex is rooted in the broader discovery of amine-borane adducts. The foundational research by Burg and Schlesinger in 1937 opened the door to a new class of reagents by demonstrating the stabilization of the highly reactive borane (BH₃) through coordination with Lewis bases, such as amines.[1] This pivotal work laid the groundwork for the development of a wide array of amine-borane complexes, each with distinct reactivity profiles.

Borane morpholine complex emerged as a particularly useful reagent due to its solid, air-stable nature, a significant advantage over gaseous diborane (B8814927) or highly reactive solutions of borane complexes like borane-tetrahydrofuran (B86392) (THF).[2] Its ease of handling and enhanced stability are attributed to the dative bond formed between the nitrogen atom of the morpholine ring and the boron atom.[3] This stability, coupled with its effectiveness as a reducing agent, has led to its widespread use in both academic and industrial research, particularly in the synthesis of pharmaceutical intermediates.[4][5]

Physicochemical and Spectroscopic Data

The borane morpholine complex is a white crystalline solid.[4] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Borane Morpholine Complex

| Property | Value | Reference |

| CAS Number | 4856-95-5 | [4][6] |

| Molecular Formula | C₄H₁₂BNO | [4][6] |

| Molecular Weight | 100.96 g/mol | [4][6] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 97-99 °C | [4][7] |

| Purity | ≥ 95% | [4][7] |

| Solubility in Water | 75.3 g/L at 18 °C | [8] |

| Stability | Stable in air, slowly hydrolyzed by water | [2] |

Table 2: Spectroscopic Data for Amine-Borane Complexes (Illustrative)

| Spectroscopic Technique | 4-Methylmorpholine-borane (B15288166) | Expected Features for Borane Morpholine | Reference |

| ¹H NMR (ppm) | ~2.3 (s, N-CH₃), Multiplet (Ring Protons), ~ -0.6 (br, BH₃) | Singlet/Multiplet for morpholine protons, Broad signal for BH₃ protons | [1] |

| ¹¹B NMR (ppm) | Broad singlet | A characteristic broad singlet indicative of a tetracoordinate boron in an amine adduct | [1][9] |

| IR (cm⁻¹) | Strong B-H stretching bands | Strong absorptions corresponding to B-H stretching | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of borane morpholine complex and a representative application in the reduction of a ketone.

Synthesis of Borane Morpholine Complex

This protocol is a generalized procedure based on the common methods for preparing amine-borane adducts.

Materials:

-

Sodium borohydride (B1222165) (NaBH₄)

-

Morpholine

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) or a Lewis acid such as BF₃·OEt₂

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask with a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Set up a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

To the flask, add sodium borohydride.

-

Add anhydrous THF to the flask to create a suspension.

-

Slowly add a solution of morpholine in anhydrous THF to the stirred suspension.

-

Following the addition of morpholine, slowly add the activating agent (e.g., ammonium sulfate or dropwise addition of BF₃·OEt₂). Caution: The reaction may be exothermic and produce hydrogen gas.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC or by observing the cessation of gas evolution.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude borane morpholine complex.

-

The product can be further purified by recrystallization from a suitable solvent system.

General Protocol for the Reduction of a Ketone (e.g., Acetophenone)

This protocol outlines a typical procedure for the reduction of a ketone to its corresponding alcohol using borane morpholine complex.

Materials:

-

Acetophenone

-

Borane morpholine complex

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (e.g., acetophenone) in a suitable solvent such as methanol or THF.

-

Add the borane morpholine complex to the solution in a stoichiometric or slight excess amount.

-

Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by TLC.

-

Upon completion of the reaction (disappearance of the starting ketone), carefully quench the reaction by the slow addition of a dilute aqueous acid (e.g., 1M HCl) until gas evolution ceases.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

-

The product can be purified by column chromatography if necessary.

Key Applications in Research and Development

Borane morpholine complex is a valuable reagent with a broad range of applications.

-

Organic Synthesis: It is primarily used as a selective reducing agent for aldehydes and ketones.[4] Its chemoselectivity allows for the reduction of carbonyl groups in the presence of other sensitive functionalities. It is also employed in reductive amination reactions.

-

Drug Development: The ability to perform selective reductions is crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5] Borane morpholine complex offers a milder and often safer alternative to other hydride reagents.

-

Materials Science: It has found applications in the electronics industry for the electroless plating of metals on printed circuit boards.[9] Additionally, its hydrogen content has led to research into its potential as a chemical hydrogen storage material.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows related to the borane morpholine complex.

Caption: A logical workflow for the synthesis of borane morpholine complex.

Caption: A generalized workflow for the reduction of a ketone using borane morpholine complex.

Safety and Handling

Borane morpholine complex is a flammable solid and should be handled with care.[10][11] It is important to avoid contact with strong oxidizing agents, acids, and bases.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from sources of ignition.[10][12]

Conclusion

The borane morpholine complex stands as a testament to the enduring utility of amine-borane chemistry. Its discovery and development have provided chemists, particularly those in the pharmaceutical industry, with a reliable and selective reducing agent. The favorable physical properties of this solid complex, combined with its predictable reactivity, ensure its continued importance in modern organic synthesis. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. andersondevelopment.com [andersondevelopment.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. ボラン-モルホリン錯体 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]

- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. fishersci.com [fishersci.com]

- 11. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Borane Morpholine as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borane (B79455) morpholine (B109124) complex (BH₃·C₄H₉NO) is a stable, versatile, and selective reducing agent employed in a variety of organic transformations. As an amine-borane complex, it offers significant advantages over other hydride reagents, including enhanced stability in air and protic solvents, and a high degree of chemoselectivity.[1] This makes it an invaluable tool in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients where selective functional group manipulation is paramount.[2] Borane morpholine is a white crystalline solid that is stable in air and only slowly hydrolyzed by water, making it a useful hydridic reagent in aqueous and mixed solvent systems.[1]

Key Advantages

-

Stability: Unlike borane-THF or borane-dimethyl sulfide (B99878) complexes, borane morpholine is a solid that is stable in air and can be handled with greater ease.[1]

-

Chemoselectivity: It exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while leaving other functional groups such as esters, amides, and nitriles intact under appropriate conditions.[1]

-

Mild Reaction Conditions: Reductions can often be carried out under mild, neutral, or slightly acidic conditions at room temperature.

-

Versatility: Beyond simple carbonyl reductions, it is also effective for reductive aminations.[1]

Applications in Organic Synthesis

The primary applications of borane morpholine in organic synthesis include:

-

Reduction of Aldehydes and Ketones: Borane morpholine is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.

-

Reductive Amination: It is a key reagent in the reductive amination of carbonyl compounds to form new carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[3]

-

Stereoselective Reductions: While not inherently chiral, borane morpholine serves as a stable and convenient source of borane (BH₃) for enantioselective reductions when used in conjunction with chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.[4]

Data Presentation: Reduction of Various Functional Groups

The following tables summarize the performance of borane morpholine and its close analog, 4-methylmorpholine-borane, in various reductive transformations.

Table 1: Reduction of Carbonyls and Imines with Borane Morpholine Complex [1]

| Entry | Starting Material | Rxn Time (hrs) | Rxn Temp. (°C) | Product | Yield (%)* |

| 1 | Cyclohexanone | 24 | 25 | Cyclohexanol | 95*** |

| 2 | Benzaldehyde | 24 | 25 | Benzyl alcohol | >95 |

| 3 | Acetophenone | 72 | 55 | 1-Phenylethanol | >95 |

| 4 | N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |

* GC Yield unless otherwise stated *** Hydrolysis products also observed*

Table 2: Comparative Performance in the Reductive Amination for a Fentanyl Precursor Synthesis [3]

| Parameter | 4-Methylmorpholine-borane | Sodium Triacetoxyborohydride (STAB) |

| Reaction Time | 2-4 hours | 24-48 hours |

| Yield | >90% | 70-80% |

| Purity | High | Moderate (often requires extensive purification) |

| Workup | Simple aqueous workup | More complex, requires careful quenching |

Signaling Pathways and Experimental Workflows

Mechanism of Carbonyl Reduction